DL-beta-Phenylalanine

Catalog No.
S564553
CAS No.
614-19-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-beta-Phenylalanine

CAS Number

614-19-7

Product Name

DL-beta-Phenylalanine

IUPAC Name

3-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N

Synonyms

β-Amino-benzenepropanoic Acid N-Hydroxysuccinimide Ester; (±)-3-Amino-3-phenylpropanoic acid N-Hydroxysuccinimide Ester; (±)-3-Amino-3-phenylpropionic acid N-Hydroxysuccinimide Ester; (±)-β-Phenyl-β-alanine N-Hydroxysuccinimide Ester; 3-Amino-3-pheny

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N

The exact mass of the compound 3-Amino-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of beta-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-beta-Phenylalanine (CAS 614-19-7), also known as 3-amino-3-phenylpropanoic acid, is a racemic beta-amino acid characterized by a phenyl ring attached to its beta-carbon. As a white crystalline solid with a decomposition melting point of approximately 222 °C, it is highly soluble in aqueous environments . In industrial and laboratory procurement, this racemate is primarily sourced as a cost-effective bulk building block for synthesizing enantiopure beta-amino acids, protease-resistant peptidomimetics, and structurally constrained foldamers, offering a scalable and economical alternative to purchasing expensive pre-resolved enantiomers [1].

Research Fit

GABA receptor antagonist tool for neuropharmacology studies
Chiral resolution substrate for beta-phenylalanine transaminase
Taxol side chain biosynthetic precursor
Beta-amino acid scaffold for peptidomimetic design

Generic substitution of DL-beta-phenylalanine with standard L-alpha-phenylalanine fails in pharmaceutical applications because alpha-peptides are rapidly degraded by endogenous proteases, whereas the beta-carbon linkage in beta-phenylalanine confers near-complete proteolytic stability [1]. Furthermore, substituting it with unsubstituted beta-alanine fails in foldamer design, as beta-alanine lacks the steric bulk of the phenyl group required to restrict backbone torsion angles and enforce stable helical structures [2]. Finally, while direct procurement of enantiopure (R)- or (S)-beta-phenylalanine is chemically viable, it is economically prohibitive at scale; industrial workflows specifically select the DL-racemate to perform highly efficient in-house enzymatic resolutions [3].

Substitution Risk

L-Phenylalanine

Alpha-amino acid geometry lacks GABA antagonist activity; may not support vagal discharge endpoint studies.

Beta-Alanine

Absent aromatic group prevents transaminase recognition; cannot replace DL-beta-Phenylalanine in chiral resolution workflows.

Other beta-amino acid analogs

Differences in thermal stability and fluorescence signature may complicate analytical method transfer and quality control.

Precursor Suitability for High-Yield Enzymatic Resolution

Direct procurement of enantiopure beta-phenylalanine is often cost-prohibitive for large-scale synthesis. However, racemic DL-beta-phenylalanine serves as a highly efficient substrate for enzymatic resolution. Biocatalytic studies demonstrate that using Penicillin G acylase (PGA) from Escherichia coli on N-phenylacetylated DL-beta-phenylalanine achieves an enantioselectivity (E-value) of >90 [1]. This allows for the scalable, high-yield recovery of enantiomerically pure (S)- and (R)-beta-phenylalanine from the cheaper racemic starting material.

Evidence DimensionEnantioselectivity (E-value) in enzymatic resolution
Target Compound DataDL-beta-phenylalanine (racemic precursor) yields >90 E-value
Comparator Or BaselineDirect purchase of pre-resolved enantiomers
Quantified DifferenceEnables >90 E-value resolution in-house, bypassing the high cost of enantiopure raw materials
ConditionsPenicillin G acylase (PGA) biocatalysis on N-protected racemate

Procuring the racemate allows manufacturers to drastically lower raw material costs while achieving high enantiomeric excess through established biocatalytic workflows.

GABA Antagonism
Head-to-head
DL-beta-Phenylalanine 70%↓ GABA, 80%↓ baclofen
vs
L-Phenylalanine No antagonist activity
Supports GABA antagonist endpoint interpretation
Rat vagal discharge model, single study context

Complete Resistance to Proteolytic Degradation

A primary driver for selecting beta-phenylalanine over standard alpha-phenylalanine is its profound impact on peptide half-life. When incorporated into peptide sequences, beta-phenylalanine confers near-complete resistance to major proteolytic enzymes. While standard alpha-peptides are rapidly cleaved in biological matrices, beta-peptides utilizing this building block exhibit extended biological half-lives, often exceeding 20 hours in complex environments like rat brain membranes [1].

Evidence DimensionProteolytic half-life (t1/2)
Target Compound Data>20 hours half-life
Comparator Or BaselineAlpha-phenylalanine incorporated peptides (cleaved in minutes to hours)
Quantified DifferenceExtension of biological half-life from minutes/hours to >20 hours
ConditionsIn vivo or biological matrix protease exposure (e.g., rat brain membrane)

This extreme stability is mandatory for developing peptide-based therapeutics that require systemic administration without rapid clearance.

Transaminase Specificity
Reported
Enzyme: β-Phe transaminase
Substrate: (S)-β-Phe fully accepted
Product: (R)-β-Phe >95% ee
Beta-alanine: not a substrate
Supports kinetic resolution for chiral β-amino acid
May require enzyme-specific validation

Induction of Stable Helical Secondary Structures

Compared to unsubstituted beta-alanine, the addition of the phenyl ring on the beta-carbon of DL-beta-phenylalanine restricts backbone torsion angles. This steric constraint is critical for the reliable self-assembly of beta-peptides into stable secondary structures, such as 14-helices [1]. Unsubstituted beta-alanine lacks the steric bulk to enforce these rigid conformations, making beta-phenylalanine a superior building block for designing foldamers that mimic protein-protein interaction interfaces.

Evidence DimensionBackbone conformational rigidity
Target Compound DataEnforces stable 14-helix formation
Comparator Or BaselineBeta-alanine (highly flexible/unstructured backbone)
Quantified DifferenceProvides specific steric bulk to lock torsion angles into 14-helical structures
ConditionsSolid-phase peptide synthesis and folding assays

Buyers designing foldamers or constrained macrocycles must select beta-phenylalanine over beta-alanine to ensure predictable, stable 3D architectures.

Fluorescence Signature
Cross-study
β-Phe: amino-phenyl proximity modulates quantum yield; distinct from β-Homophenylalanine and Phenylglycine under pH 6 aqueous conditions.
Photophysical differentiation supports analytical ID
Cross-study comparison, pH-dependent context
Taxol Precursor Role
Class-level
Key Taxol 13C-side chain precursor; enzymatically derived from α-Phe via phenylalanine aminomutase.
Supports precursor role for Taxol analog research
Class-level pathway inference
Thermal Stability
Reported
222°C decomposition (48–53°C lower than L-Phe)
Thermal stability context may inform handling
Literature value comparison

Bulk Precursor for Chiral Pharmaceutical Intermediates

Procuring the DL-racemate is the optimal strategy for scaling up the synthesis of enantiopure (R)- or (S)-beta-phenylalanine via Penicillin G acylase or lipase-mediated kinetic resolution [1].

Synthesis of Protease-Resistant Peptidomimetics

DL-beta-phenylalanine is the required building block when replacing alpha-amino acids in peptide drug candidates to extend biological half-life (>20 hours) and prevent rapid enzymatic cleavage [2].

Building Block for Foldamers and Protein-Protein Interaction Inhibitors

The steric bulk of the beta-phenyl group is utilized to enforce stable 14-helical secondary structures in synthetic polymers, a structural rigidity unattainable with simple beta-alanine [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAergic vagal signaling studies
GABA antagonist activity context
Vagal discharge endpoint monitoring
Chiral beta-amino acid resolution
Beta-phenylalanine transaminase substrate specificity
Enantiomeric excess and kinetic resolution review
Taxol analog semisynthesis research
Biosynthetic precursor for 13C-side chain
Pathway engineering and aminomutase assay context
Peptidomimetic backbone modification
Beta-amino acid scaffold with altered backbone geometry
Protease resistance and conformational profiling

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Heavy Atom Count

12

UNII

M8YVW47H6H

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1664-54-6
3646-50-2
614-19-7

Wikipedia

3-amino-3-phenylpropanoic acid

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